2-cyclopropyl-1,3-thiazole-4-sulfonyl chloride
Description
2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound belonging to the family of thiazole derivatives. It has the molecular formula C6H6ClNO2S2 and a molecular weight of 223.7 g/mol . This compound is known for its potential biological activities and applications in various fields of scientific research.
Properties
CAS No. |
2167637-66-1 |
|---|---|
Molecular Formula |
C6H6ClNO2S2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1,3-thiazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by chlorination to introduce the sulfonyl chloride group . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride has gained significant attention in scientific research due to its potential biological activities and applications. Some of its key applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,3-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other thiazole derivatives . This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
